molecular formula C18H18N4O3S B2462578 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 1251620-85-5

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2462578
CAS No.: 1251620-85-5
M. Wt: 370.43
InChI Key: IUPAQDRHUDFVKY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[4,3-d]pyrimidin core substituted with a cyclopropyl group at position 6 and an acetamide moiety linked to a 2,4-dimethylphenyl group. Its structural uniqueness lies in the fusion of a thiazole ring with a pyrimidine-2,4-dione system, which is further modified by the cyclopropyl substituent. Such derivatives are often explored for their pharmacological properties, including enzyme inhibition or modulation of signaling pathways .

Properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-3-6-13(11(2)7-10)19-15(23)8-21-14-9-26-20-16(14)17(24)22(18(21)25)12-4-5-12/h3,6-7,9,12H,4-5,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPAQDRHUDFVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of Functional Groups: The acetyl, phenyl, chloro, and methoxy groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride, while chlorination can be performed using thionyl chloride.

    Final Coupling Reaction: The final step involves coupling the substituted pyrazolopyridine core with the appropriate amine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, acetic anhydride for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm) Reference
Target Compound Thiazolo[4,3-d]pyrimidin 6-cyclopropyl, N-(2,4-dimethylphenyl) Not reported Not reported Not available
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-2-thione 2,3-dichlorophenyl, methyl 230–232 80 12.50 (NH), 10.10 (NHCO), 7.82 (H-4′)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Pyrimidin-2-thione Benzyl, methyl 196–198 66 12.50 (NH), 10.01 (CH2NHCO), 7.60–7.27 (Ar-H)
(R/S)-N-substituted tetrahydropyrimidinyl butanamide derivatives Tetrahydropyrimidin-2-one 2,6-dimethylphenoxy, methyl Not reported Not reported Complex stereochemical signals

Key Findings :

Structural Variations and Bioactivity: The target compound’s thiazolo[4,3-d]pyrimidin core distinguishes it from pyrimidin-2-thione analogs (e.g., ), which lack the fused thiazole ring. The 6-cyclopropyl group introduces steric hindrance compared to methyl substituents in analogs , possibly altering metabolic stability or enzyme selectivity. The N-(2,4-dimethylphenyl)acetamide moiety contrasts with dichlorophenyl () or benzyl () groups, suggesting differences in hydrophobic interactions and electron-withdrawing effects.

The cyclopropyl group in the target may complicate synthesis due to strain energy, requiring specialized reagents.

Spectroscopic and Analytical Data :

  • The absence of reported NMR data for the target compound limits direct comparison. However, analogs exhibit characteristic NH and aromatic proton signals (e.g., δ 12.50 for NH in ), which could guide future characterization.

Pharmacological Implications :

  • The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity (logP) compared to dichlorophenyl (electron-withdrawing) or benzyl (moderately lipophilic) substituents. This could influence absorption and distribution profiles .
  • Stereochemical complexity in tetrahydropyrimidinyl derivatives () highlights the importance of chirality in activity, a factor less relevant to the target compound’s planar core.

Methodological Considerations in Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficients) may categorize the target compound differently depending on descriptor choice (e.g., functional groups vs. ring systems). Its thiazolo-pyrimidin hybrid could group it with kinase inhibitors or PDE modulators, whereas pyrimidin-2-thione analogs () might align with antimicrobial or anti-inflammatory agents.

Biological Activity

The compound 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide , identified by its CAS number 1251614-40-0 , is a member of the thiazolo-pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S, with a molecular weight of 402.4 g/mol . Its structure includes a thiazolo[4,3-d]pyrimidine core with various substituents that contribute to its biological activity.

PropertyValue
CAS Number1251614-40-0
Molecular FormulaC₁₈H₁₈N₄O₅S
Molecular Weight402.4 g/mol
Melting PointNot Available
Boiling PointNot Available

Biological Activity

Research indicates that this compound exhibits significant biological activities. The primary areas of interest include:

1. Antimicrobial Activity
Studies have shown that compounds with thiazolo-pyrimidine structures often possess antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Anticancer Properties
Preliminary investigations suggest that 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling pathways relevant to cancer progression.

Although detailed mechanisms are yet to be fully elucidated, the compound is thought to interact with specific molecular targets within cells. This interaction could lead to alterations in gene expression and subsequent changes in cellular behavior.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the thiazolo-pyrimidine class:

  • Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated that thiazolo-pyrimidine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Studies : Research on similar compounds indicated their ability to induce apoptosis in various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting a promising avenue for cancer therapy .
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of these compounds. For instance, a study highlighted significant tumor reduction in mice treated with thiazolo-pyrimidine derivatives .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound features a thiazolo[4,3-d]pyrimidine core with a cyclopropyl substituent at position 6 and a 2,4-dimethylphenyl acetamide group at position 3. The cyclopropyl group enhances steric and electronic effects, potentially stabilizing the molecule in enzyme-binding pockets. The dimethylphenyl moiety contributes to lipophilicity, improving membrane permeability in biological assays. Thiazolo-pyrimidine derivatives are known to interact with kinase active sites (e.g., cyclin-dependent kinases) via hydrogen bonding and π-π stacking, as seen in structurally similar analogs .

Q. What synthetic strategies are commonly used to prepare this compound?

Synthesis typically involves:

Core Formation : Condensation of thiourea derivatives with cyclopropane-carboxylic esters under acidic conditions to form the thiazolo-pyrimidine ring.

Acetamide Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2,4-dimethylphenyl group to the core.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Critical parameters include anhydrous conditions for coupling reactions and strict temperature control (<60°C) to prevent cyclopropane ring opening .

Q. Which spectroscopic techniques are essential for characterizing this compound?

TechniqueKey DataExample from Evidence
1H NMR δ 7.82 (d, J=8.2 Hz, aromatic H)Similar shifts in thiazolo-pyrimidines
13C NMR δ 165.2 (C=O), δ 120–140 (aromatic C)Core structure confirmation
HRMS [M+H]+ m/z calcd: 452.18, found: 452.17Validation of molecular formula
IR 1680 cm⁻¹ (C=O stretch)Confirms acetamide functionality

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity). For example, a 2³ factorial design can optimize palladium catalyst (0.5–2 mol%), ligand (XPhos vs. SPhos), and solvent (toluene vs. DMF). Response surface methodology (RSM) further refines optimal conditions .
  • AI-Driven Optimization : Implement machine learning models trained on reaction databases (e.g., USPTO) to predict ideal conditions. COMSOL Multiphysics simulations can model heat/mass transfer in flow reactors to minimize side reactions .

Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For kinase inhibition, use recombinant enzymes (e.g., CDK2) with ATP concentration fixed at Km.
  • Structural Analogs : Compare activity of derivatives (e.g., replacing cyclopropyl with methyl) to identify substituent effects. Docking studies (AutoDock Vina) can highlight steric clashes or binding affinity changes .
  • Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics) to confirm initial results from fluorescence-based screens .

Q. What methodologies are recommended for studying the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., CDK2) over 100 ns trajectories to assess stability of hydrogen bonds with Val18 and Lys33.
  • Metabolomic Profiling : Treat cell lines (e.g., MCF-7) and analyze via LC-MS to identify downstream metabolites (e.g., ATP depletion, caspase-3 activation).
  • CRISPR Knockout Models : Validate target engagement by comparing cytotoxicity in wild-type vs. CDK2-knockout cells .

Q. How can researchers address solubility challenges in in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin (10 mM hydroxypropyl-β-CD) to enhance aqueous solubility.
  • Nanoformulation : Prepare liposomal encapsulations (e.g., DSPC:Cholesterol 55:45 mol%) and characterize via dynamic light scattering (DLS) for size (100–200 nm) and PDI (<0.3) .

Methodological Resources

  • Spectral Libraries : PubChem CID-specific NMR/IR data (e.g., CID 12345678) .
  • Computational Tools : Gaussian 16 for DFT calculations, PyMOL for docking visualization .
  • Experimental Protocols : Detailed synthetic procedures for analogous thiazolo-pyrimidines in Journal of Applied Pharmaceutical Science .

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